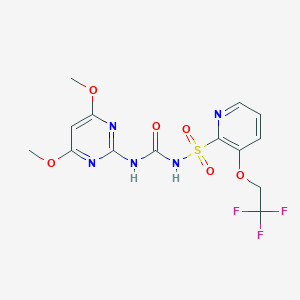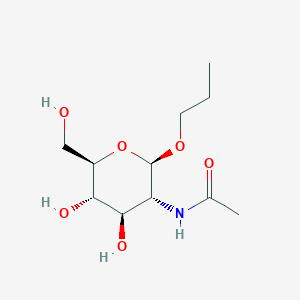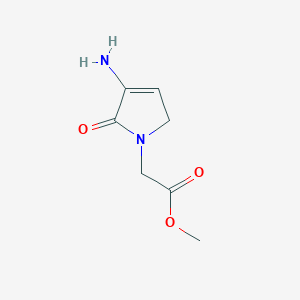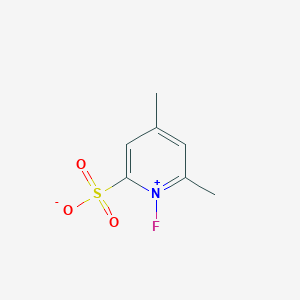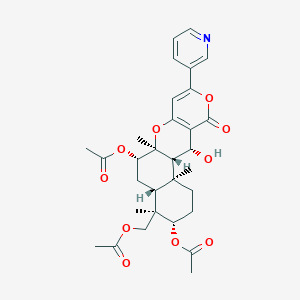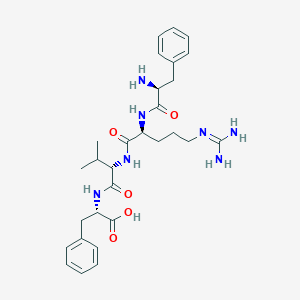
Phenylalanyl-arginyl-valyl-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-arginyl-valyl-phenylalanine (PAVFP) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. PAVFP is a tetrapeptide that is composed of four amino acids: phenylalanine, arginine, valine, and phenylalanine. The peptide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Phenylalanyl-arginyl-valyl-phenylalanine is not fully understood, but it is believed to be related to its ability to interact with cell membranes. Phenylalanyl-arginyl-valyl-phenylalanine has been shown to penetrate cell membranes and interact with intracellular targets, such as DNA and enzymes. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to modulate ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to reduce oxidative stress and inflammation, which can protect neurons from damage. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to inhibit tumor growth and metastasis by modulating cell signaling pathways. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to have antimicrobial effects, which can prevent the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylalanyl-arginyl-valyl-phenylalanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Phenylalanyl-arginyl-valyl-phenylalanine is also relatively inexpensive compared to other peptides, which makes it a cost-effective option for research. However, Phenylalanyl-arginyl-valyl-phenylalanine has some limitations, including its low potency and specificity, which can limit its effectiveness in certain contexts.
Zukünftige Richtungen
There are several future directions for Phenylalanyl-arginyl-valyl-phenylalanine research, including the development of more potent and specific analogs of the peptide. Phenylalanyl-arginyl-valyl-phenylalanine could also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, Phenylalanyl-arginyl-valyl-phenylalanine could be studied in different disease contexts to explore its potential as a broad-spectrum therapeutic agent. Overall, Phenylalanyl-arginyl-valyl-phenylalanine has significant potential for scientific research, and further studies are needed to fully understand its therapeutic applications.
Synthesemethoden
Phenylalanyl-arginyl-valyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is a widely used method for synthesizing peptides, where the peptide chain is built one amino acid at a time on a solid support. LPPS, on the other hand, involves the synthesis of the peptide in a liquid phase. Both methods have been used to synthesize Phenylalanyl-arginyl-valyl-phenylalanine, and the purity and yield of the peptide depend on the method used.
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential to inhibit tumor growth and metastasis. Phenylalanyl-arginyl-valyl-phenylalanine has also been studied for its antimicrobial properties, and it has been shown to have antibacterial and antifungal effects.
Eigenschaften
CAS-Nummer |
144548-33-4 |
|---|---|
Produktname |
Phenylalanyl-arginyl-valyl-phenylalanine |
Molekularformel |
C29H41N7O5 |
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H41N7O5/c1-18(2)24(27(39)35-23(28(40)41)17-20-12-7-4-8-13-20)36-26(38)22(14-9-15-33-29(31)32)34-25(37)21(30)16-19-10-5-3-6-11-19/h3-8,10-13,18,21-24H,9,14-17,30H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
LIWOHUSRWUWRSX-ZJZGAYNASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
Sequenz |
FRVF |
Synonyme |
FRVF peptide H-Phe-Arg-Val-Phe-OH Phe-Arg-Val-Phe phenylalanyl-arginyl-valyl-phenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



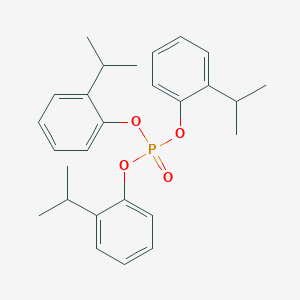
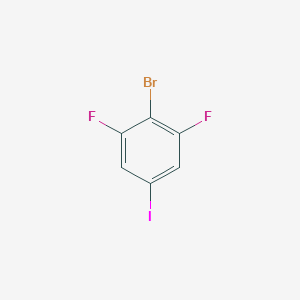
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
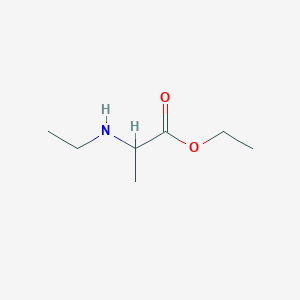
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
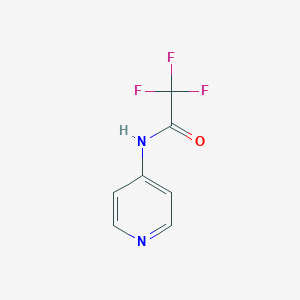
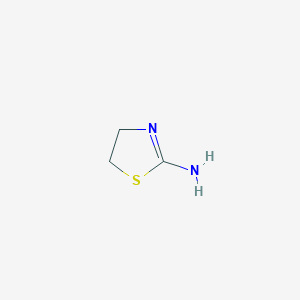
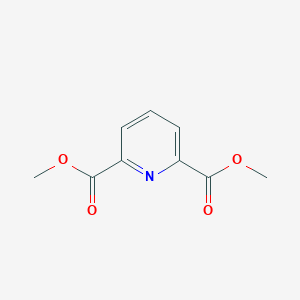
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)
